1-Benzyl-2-oxoazepane-4-carbonitrile
Description
1-Benzyl-2-oxoazepane-4-carbonitrile is a heterocyclic organic compound featuring a seven-membered azepane ring with a ketone group at position 2 and a carbonitrile substituent at position 4. The benzyl group is attached to the nitrogen atom of the azepane ring, contributing to its lipophilic character. Azepane derivatives are known for their conformational flexibility, which can enhance binding affinity in drug-receptor interactions compared to smaller heterocycles like piperidine or pyridine .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-2-oxoazepane-4-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c15-10-13-7-4-8-16(14(17)9-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2 |
InChI Key |
IEJDTJRLQLYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)N(C1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxoazepane-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable dicarbonyl compound in the presence of a base can lead to the formation of the azepane ring. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxoazepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-oxoazepane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxoazepane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Benzyl-2-oxoazepane-4-carbonitrile with analogous compounds from the provided evidence, focusing on structural distinctions, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility :
- The 7-membered azepane core in this compound offers greater conformational flexibility compared to 6-membered piperidine or pyridine derivatives. This flexibility may enhance its ability to adopt bioactive conformations in drug design .
- Pyridine (6-membered, aromatic) and benzopyran (fused aromatic system) derivatives exhibit rigid, planar structures, which are advantageous for π-π stacking interactions in catalysis or materials science .
Functional Group Impact: The carbonitrile group in this compound and pyridine derivatives () introduces electrophilic character, facilitating nucleophilic addition reactions. In contrast, the aldehyde group in 1-Benzylpiperidine-4-carbaldehyde () is more reactive but less stable under basic conditions .
Biological and Chemical Relevance: Piperidine and pyridine derivatives (Evidences 2–3) are well-documented in medicinal chemistry (e.g., antipsychotics, anticonvulsants). The azepane analog may offer improved metabolic stability due to reduced ring strain . Benzopyran carbonitriles () are often utilized in photophysical applications due to their extended conjugation, a feature absent in the non-aromatic azepane compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
